molecular formula C11H11N B13530294 2,3-Dihydro-1H-inden-1-ylacetonitrile CAS No. 26452-99-3

2,3-Dihydro-1H-inden-1-ylacetonitrile

Katalognummer: B13530294
CAS-Nummer: 26452-99-3
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: PLUVXNOSEACTMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile is an organic compound featuring an indane structure with a nitrile group attached to the acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile typically involves the reaction of indanone with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2). The reaction proceeds through the formation of an intermediate, which is then dehydrated using Amberlyst-15 to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites that exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
  • 2-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)acetonitrile

Uniqueness

2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile is unique due to its specific indane structure combined with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Eigenschaften

CAS-Nummer

26452-99-3

Molekularformel

C11H11N

Molekulargewicht

157.21 g/mol

IUPAC-Name

2-(2,3-dihydro-1H-inden-1-yl)acetonitrile

InChI

InChI=1S/C11H11N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-7H2

InChI-Schlüssel

PLUVXNOSEACTMD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C1CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.